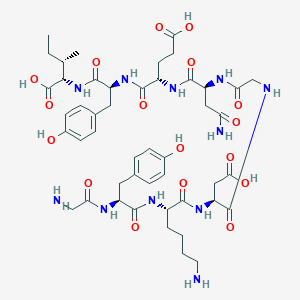

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH is a peptide consisting of nine amino acids: glycine, tyrosine, lysine, aspartic acid, glycine, asparagine, glutamic acid, tyrosine, and isoleucine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and methionine.

Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

H-Gly-Arg-Gly-Asp-Tyr: Another peptide with similar amino acid composition but different sequence.

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ser-OH: A similar peptide with serine instead of isoleucine.

Uniqueness

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: is unique due to its specific sequence, which determines its biological activity and interactions. The presence of certain amino acids, such as tyrosine and lysine, can influence its binding properties and stability.

Biological Activity

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH is a peptide that has garnered attention for its potential biological activities. This compound is composed of a sequence of amino acids that may influence various physiological processes, including signaling pathways and therapeutic applications. Understanding its biological activity is crucial for developing potential medical applications.

Chemical Structure and Properties

The peptide consists of the following amino acid sequence:

- Gly (Glycine)

- Tyr (Tyrosine)

- Lys (Lysine)

- Asp (Aspartic Acid)

- Gly (Glycine)

- Asn (Asparagine)

- Glu (Glutamic Acid)

- Tyr (Tyrosine)

- Ile (Isoleucine)

The molecular weight of this peptide is approximately 1,099.2 Da, which classifies it as a small peptide. Its structure suggests potential interactions with various biological targets due to the presence of charged and polar residues that can engage in hydrogen bonding and ionic interactions.

Antitumor Activity

Research has indicated that peptides similar to this compound exhibit antitumor properties. For instance, studies on related sequences have shown significant antiproliferative effects against cancer cell lines, attributed to their ability to induce apoptosis and inhibit cell growth through ribonucleolytic activity . The presence of specific amino acids such as Lys, Asp, and Glu may enhance these effects by promoting cellular uptake and interaction with tumor cells.

Antioxidant Properties

Peptides derived from similar sequences have demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress. For example, marine-derived peptides have shown potential in reducing reactive oxygen species (ROS) levels, thereby mitigating damage in various biological systems . The presence of Tyr and Gly residues in this compound may contribute to this antioxidant capability.

Antimicrobial Activity

Peptides with sequences resembling this compound have been studied for their antimicrobial properties. They have shown effectiveness against a range of bacteria and fungi, likely due to their ability to disrupt microbial membranes . The cationic nature of Lys and the hydrophobic character of Ile enhance the peptide's interaction with microbial cells.

Study 1: Antitumor Efficacy

In a study published in PubMed, researchers investigated the effects of a peptide with a similar sequence on various cancer cell lines. The results indicated that the peptide significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an antitumor agent .

Study 2: Antioxidant Activity

A comparative analysis highlighted the antioxidant properties of marine peptides, showing that those with specific amino acid compositions could effectively lower oxidative stress markers in vitro. The findings support the hypothesis that this compound could exhibit similar protective effects against oxidative damage .

Data Tables

Properties

Molecular Formula |

C47H67N11O17 |

|---|---|

Molecular Weight |

1058.1 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C47H67N11O17/c1-3-24(2)40(47(74)75)58-46(73)32(19-26-9-13-28(60)14-10-26)56-43(70)30(15-16-38(64)65)55-45(72)33(20-35(50)61)53-37(63)23-51-41(68)34(21-39(66)67)57-42(69)29(6-4-5-17-48)54-44(71)31(52-36(62)22-49)18-25-7-11-27(59)12-8-25/h7-14,24,29-34,40,59-60H,3-6,15-23,48-49H2,1-2H3,(H2,50,61)(H,51,68)(H,52,62)(H,53,63)(H,54,71)(H,55,72)(H,56,70)(H,57,69)(H,58,73)(H,64,65)(H,66,67)(H,74,75)/t24-,29-,30-,31-,32-,33-,34-,40-/m0/s1 |

InChI Key |

YDTMLXJRXDDANX-YTJLKFQJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.